Cymoxanil-d3 (methoxy-d3) CAS number and chemical properties
Cymoxanil-d3 (methoxy-d3) CAS number and chemical properties
An In-Depth Technical Guide to Cymoxanil-d3 (methoxy-d3) for Advanced Research Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Cymoxanil-d3 (methoxy-d3), a deuterated isotopologue of the fungicide Cymoxanil. Designed for researchers, analytical chemists, and professionals in drug and pesticide development, this document delves into the core chemical properties, applications, and detailed analytical methodologies associated with this stable isotope-labeled standard.
Introduction: The Quintessential Internal Standard
Cymoxanil is a systemic fungicide belonging to the cyanoacetamide-oxime class, widely employed in agriculture to manage diseases caused by oomycete pathogens, such as downy mildew and late blight on crops like grapes and potatoes.[1][2][3] Its efficacy stems from its ability to be rapidly absorbed by plant tissues, where it disrupts fungal metabolic processes, thereby halting disease progression.[4][5]
The complexity of biological and environmental matrices necessitates highly accurate and precise quantification methods for monitoring Cymoxanil residues. This is where Cymoxanil-d3 (methoxy-d3) becomes indispensable. As a stable isotope-labeled (SIL) internal standard, it serves as the gold standard in quantitative analysis, particularly in mass spectrometry-based techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][6][7] Its three deuterium atoms on the methoxy group provide a distinct mass shift from the parent compound without significantly altering its chemical behavior, ensuring it co-elutes and experiences identical ionization effects, thus correcting for matrix effects and variations in sample preparation and instrument response.
Core Physicochemical and Chemical Properties
The fundamental identity and behavior of Cymoxanil-d3 are defined by its physicochemical properties. The deuterium labeling is the key feature that distinguishes it for analytical applications.
| Property | Value | Source(s) |
| CAS Number | 2140803-92-3 | [1][8][9] |
| Unlabeled CAS Number | 57966-95-7 | [8] |
| Molecular Formula | C₇H₇D₃N₄O₃ | [6][7] |
| Molecular Weight | 201.20 g/mol | [6][8] |
| Synonyms | 1-(2-Cyano-2-methoxy-d3-iminoacetyl)-3-ethylurea; (E)-2-(3-ethylureido)-N-(methoxy-d3)-2-oxoacetimidoyl cyanide | [1][6] |
| Appearance | Solid | [6] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [1][6] |
| Solubility | Slightly soluble in Chloroform and Methanol.[6] The unlabeled form is soluble in DMSO (100 mg/mL).[10] | [6][10] |
| Stability | Stable under normal storage conditions.[11] Unlabeled Cymoxanil degrades rapidly in aqueous solutions at pH > 4 and is sensitive to photodegradation.[12] Requires protection from light.[10] | [10][11][12] |
| logP | 0.67 (for unlabeled Cymoxanil) | [10][12] |
Biological Context: Mechanism of Action of Cymoxanil
To appreciate the importance of monitoring Cymoxanil, understanding its biological activity is crucial. Cymoxanil exerts its fungicidal effect through a multi-faceted mechanism that disrupts critical cellular processes within the pathogen. While the precise mode of action is complex, it is understood to involve the inhibition of nucleic acid synthesis, specifically targeting RNA polymerase in fungal cells.[3][4][11] This disruption prevents the formation of essential proteins and other cellular components, ultimately leading to the cessation of mycelial growth and pathogen death.[1][4] This systemic and curative action makes it a valuable tool in crop protection.[2]
Protocol: Quantification of Cymoxanil in Plant Matrices
The use of Cymoxanil-d3 as an internal standard is foundational to achieving reliable and reproducible quantification of Cymoxanil residues. The following protocol outlines a robust workflow using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a methodology validated for its sensitivity and specificity.[3][13]
Rationale for an Isotope-Labeled Internal Standard
In quantitative mass spectrometry, an ideal internal standard (IS) is a compound that is chemically identical to the analyte but has a different mass. Cymoxanil-d3 fits this description perfectly.
-
Co-elution: It has nearly identical chromatographic retention time to unlabeled Cymoxanil.
-
Identical Chemical Behavior: It behaves the same during sample extraction, cleanup, and ionization in the MS source.
-
Correction for Variability: Any loss of analyte during sample preparation or fluctuations in instrument signal will be mirrored by the IS. The ratio of the analyte signal to the IS signal remains constant, allowing for accurate calculation of the analyte's concentration.
Experimental Workflow
Step-by-Step Methodology
Objective: To determine the concentration of Cymoxanil in a potato leaf sample.
Materials:
-
Homogenized potato leaf sample
-
Cymoxanil-d3 (methoxy-d3) internal standard solution (e.g., 1 µg/mL in acetonitrile)
-
Cymoxanil analytical standard for calibration curve
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Formic Acid
-
C18 Solid Phase Extraction (SPE) cartridges
Protocol:
-
Sample Weighing: Accurately weigh 10 g of the homogenized potato leaf sample into a 50 mL centrifuge tube.
-
Causality: Accurate weighing is critical for the final concentration calculation in mg/kg.
-
-
Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the 1 µg/mL Cymoxanil-d3 solution to the sample. This addition at the earliest stage ensures the IS accounts for analyte loss throughout the entire process.
-
Extraction: Add 20 mL of acetonitrile to the tube. Homogenize using a high-speed blender for 2-3 minutes. Centrifuge at 4000 rpm for 5 minutes.
-
Causality: Acetonitrile is effective at precipitating proteins and extracting moderately polar pesticides like Cymoxanil from the plant matrix.
-
-
SPE Cleanup: Condition a C18 SPE cartridge with 5 mL of acetonitrile followed by 5 mL of water. Load 5 mL of the supernatant from the extraction step onto the cartridge. Wash with 5 mL of 20% acetonitrile in water to remove polar interferences. Elute the Cymoxanil and Cymoxanil-d3 with 5 mL of 80% acetonitrile in water.
-
Causality: The C18 stationary phase retains Cymoxanil (and its d3 analogue) via hydrophobic interactions while allowing more polar matrix components to pass through, thus "cleaning up" the sample to reduce matrix effects in the MS source.[13]
-
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Causality: Evaporation concentrates the analyte, increasing sensitivity. Reconstitution in the mobile phase ensures compatibility with the LC system and good peak shape.
-
-
LC-MS/MS Analysis:
-
LC System: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A suitable gradient starting from high aqueous content to high organic content to elute Cymoxanil.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for both Cymoxanil and Cymoxanil-d3 for confident identification and quantification.
-
Cymoxanil (Analyte): Precursor Ion → Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)
-
Cymoxanil-d3 (IS): Precursor Ion (+3 Da) → Product Ion 1 (Quantifier)
-
-
-
Quantification: Prepare a calibration curve using known concentrations of the Cymoxanil analytical standard, with each standard containing the same fixed concentration of the Cymoxanil-d3 internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Calculate the concentration of Cymoxanil in the unknown sample using the linear regression equation derived from the calibration curve. Enforcement methods have demonstrated limits of quantitation (LOQ) as low as 0.05 ppm.[3][13]
Conclusion
Cymoxanil-d3 (methoxy-d3) is a critical tool for regulatory monitoring, environmental fate studies, and food safety analysis. Its role as a stable isotope-labeled internal standard enables analytical laboratories to overcome the challenges of complex matrices and achieve the highest level of accuracy and precision in quantifying Cymoxanil residues. The methodologies described herein, grounded in established principles of analytical chemistry, provide a framework for the robust and reliable use of this essential reference material.
References
- LGC Standards. Cymoxanil-d3 (methoxy-d3).
- Cayman Chemical. Cymoxanil-d3.
- Biomol GmbH. Cymoxanil-d3 | CAS 2140803-92-3.
- LGC Standards. Cymoxanil D3 (methoxy D3).
- LGC Standards. Cymoxanil-d3 (methoxy-d3).
- Sigma-Aldrich. Cymoxanil PESTANAL®, analytical standard.
- Chemical Warehouse. Cymoxanil - Active Ingredient Page.
- ChemicalBook. Cymoxanil:Use,Toxicity,Metabolism.
- POMAIS Agriculture. Cymoxanil Fungicide | Systemic Solutions for Crop Protection.
- FAO. FAO Specifications and Evaluations for Agricultural Pesticides - CYMOXANIL.
- University of Hertfordshire. Cymoxanil (Ref: DPX T3217) - AERU.
- InvivoChem. Cymoxanil (cymoxanil) | Fungal | 57966-95-7.
- Bertin Bioreagent. Cymoxanil-d3 - Biochemicals.
- US EPA. Pesticides - Fact Sheet for Cymoxanil.
- Regulations.gov. Cymoxanil.
- ResearchGate.
- A&A Pharmachem. Cymoxanil Fungicide: A Comprehensive Guide to Effective Crop Disease Management.
- US EPA. Environmental Chemistry Methods: Cymoxanil.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pomais.com [pomais.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. Cymoxanil Fungicide: A Comprehensive Guide to Effective Crop Disease Management - Chico Crop Science Co., Ltd. [chicocrop.com]
- 6. Cymoxanil-d3 | CAS 2140803-92-3 | Cayman Chemical | Biomol.com [biomol.com]
- 7. Cymoxanil-d3 - Biochemicals - CAT N°: 27840 [bertin-bioreagent.com]
- 8. Cymoxanil-d3 (methoxy-d3) | LGC Standards [lgcstandards.com]
- 9. Cymoxanil D3 (methoxy D3) | LGC Standards [lgcstandards.com]
- 10. Cymoxanil (cymoxanil) | Fungal | 57966-95-7 | Invivochem [invivochem.com]
- 11. Cymoxanil (Ref: DPX T3217) [sitem.herts.ac.uk]
- 12. openknowledge.fao.org [openknowledge.fao.org]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
